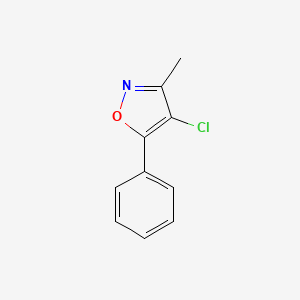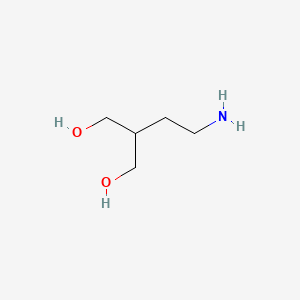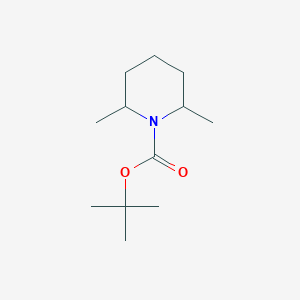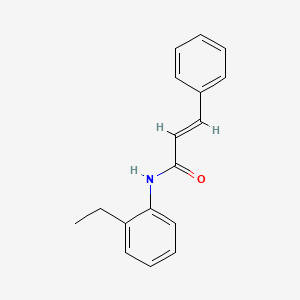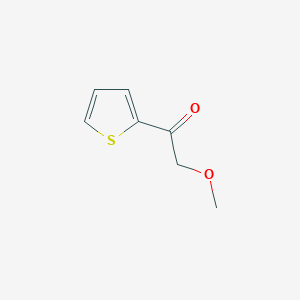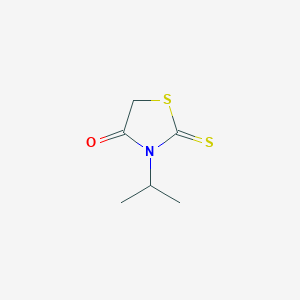
(3-Methoxyphenoxy)acetyl chloride
概要
説明
“(3-Methoxyphenoxy)acetyl chloride” is a product used for proteomics research . It has a molecular formula of C9H9ClO3 and a molecular weight of 200.62 . It is a clear yellow to red-brown liquid and is useful in the preparation of benzothiadiazine derivatives for use as KAT inhibitors .
Molecular Structure Analysis
The molecular structure of “(3-Methoxyphenoxy)acetyl chloride” is represented by the formula C9H9ClO3 . The average mass is 200.619 Da and the monoisotopic mass is 200.024017 Da .Chemical Reactions Analysis
Acyl chlorides, such as “(3-Methoxyphenoxy)acetyl chloride”, are extremely reactive. They react with carboxylic acids to form anhydrides, with water to form carboxylic acids, with alcohols to form esters, and with ammonia, 1° amines, and 2° amines to form amides .Physical And Chemical Properties Analysis
“(3-Methoxyphenoxy)acetyl chloride” has a molecular weight of 200.62 . It is a clear yellow to red-brown liquid .科学的研究の応用
Synthesis of Aminoalkyl- and Amino(aryl)methylphosphonic Acid Derivatives
(3-Methoxyphenoxy)acetyl chloride has been utilized in the synthesis of aminoalkyl- and amino(aryl)methylphosphonic acid derivatives. These compounds are synthesized through a condensation reaction involving diethyl phosphoramidate, aldehydes, and diphenyl phosphite. This method has been effective in forming key intermediates for the synthesis of phosphonopeptide with a P-N bond (Yuan, Chen, & Wang, 1991).
Gas Chromatographic Estimation Techniques
The compound has been instrumental in gas chromatographic techniques. A notable application is the estimation of urinary 3-methoxy-4-hydroxyphenylglycol, where (3-Methoxyphenoxy)acetyl chloride is used for preliminary acetylation (Kahane, Ebbighausen, & Vestergaard, 1972).
Photochemical Synthesis and Transacylation
This chemical plays a role in photochemical synthesis and transacylation, particularly in the production of 2-methoxyxanthone. The process involves photo-Fries rearrangement, highlighting its potential in complex organic syntheses (Diaz-Mondejar & Miranda, 1982).
Catalysis in Acetylation Reactions
(3-Methoxyphenoxy)acetyl chloride is used in catalysis, particularly in the acetylation of phenols, thiols, amines, and alcohols. This showcases its versatility in various organic synthesis reactions (Chakraborti & Gulhane, 2004).
Synthesis of Novel Indole-3-acetic Acid Analogues
In the synthesis of novel indole-3-acetic acid analogues, (3-Methoxyphenoxy)acetyl chloride is reacted to form 2-(1H-indol-3-yl)acetyl chloride, which is then used to obtain various analogues. These compounds have been evaluated for their antioxidant activities, showing significant potential in medicinal chemistry (Naik, Kumar, & Harini, 2011).
Synthesis of Antimicrobial Derivatives
This compound is also involved in the synthesis of 1,3,4-thiadiazole derivatives which exhibit antimicrobial activities. These derivatives are obtained by cyclization of carboxylic acid group with thiosemicarbazide, indicating its role in the development of new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Safety and Hazards
将来の方向性
Phenol derivatives, such as “(3-Methoxyphenoxy)acetyl chloride”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Recent advances in synthetic methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens . These compounds have potential applications in various industries, including plastics, adhesives, and coatings, and as antioxidants, ultraviolet absorbers, and flame retardants .
特性
IUPAC Name |
2-(3-methoxyphenoxy)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-7-3-2-4-8(5-7)13-6-9(10)11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVBVERHHKVWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545018 | |
| Record name | (3-Methoxyphenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenoxy)acetyl chloride | |
CAS RN |
106967-74-2 | |
| Record name | 2-(3-Methoxyphenoxy)acetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106967-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methoxyphenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


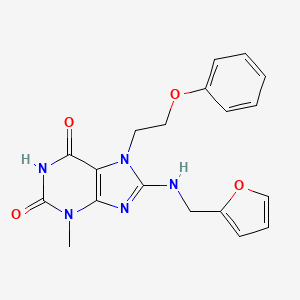

![1-Chlorobicyclo[1.1.1]pentane](/img/structure/B3045360.png)
![4,9-Epoxynaphth[2,3-d]isoxazole, 3a,4,9,9a-tetrahydro-3-phenyl-](/img/structure/B3045361.png)
![1-([1,1'-Biphenyl]-4-yl)propane-1,2-dione](/img/structure/B3045362.png)
